N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Overview

Description

Synthesis Analysis

The synthesis of N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine and related compounds often involves multiple steps, including protection and deprotection strategies, to achieve the desired molecular structure. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, a related compound, is achieved in 35% overall yield from l-homoserine, demonstrating the complexity and efficiency of synthesizing such molecules (Carrasco et al., 2003).

Molecular Structure Analysis

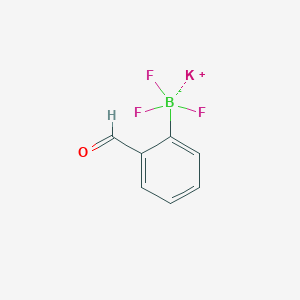

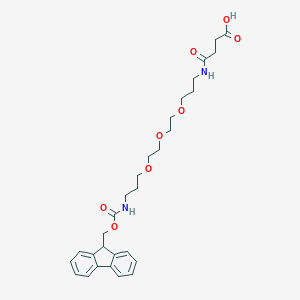

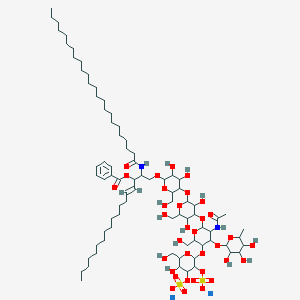

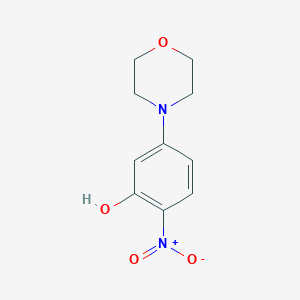

The molecular structure of N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine is characterized by the presence of an Fmoc group (9-fluorenylmethoxycarbonyl) which is widely used in peptide synthesis to protect the amino group during the synthesis process. The structure also includes a succinyl linker and a polyether chain, contributing to the molecule's solubility and reactivity. Detailed analysis of similar Fmoc-protected amino acids provides insight into the supramolecular features and structural characteristics essential for their role in synthesis and material science (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine is influenced by its functional groups. The Fmoc group allows for selective deprotection under mild conditions, enabling its use in stepwise peptide synthesis. The succinyl group offers a site for further modification or conjugation, enhancing the molecule's versatility in synthetic applications. Studies on the reactivity of Fmoc-protected amino acids highlight the importance of these groups in facilitating chemical transformations and peptide assembly (S. Tantry, V. V. Babu, 2003).

Scientific Research Applications

Labeling and Solubilizing Peptides : This compound is used in the synthesis of water-soluble biotin derivatives for labeling peptides with limited solubility in aqueous solutions. It enhances water solubility when introduced to the N-terminal of poorly soluble oligopeptides (Bartos, Uray, & Hudecz, 2009).

Microarray for High Throughput Cell Adhesion and Functional Assays : Used in the preparation of chemical microchips for the covalent attachment of small molecule ligands and peptides, facilitating rapid analysis of functional properties of numerous ligands (Falsey et al., 2001).

Efficient Fmoc Removal in Ionic Liquid : Plays a role in the development of a mild method for efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid, useful in solution phase peptide synthesis and modern organic synthesis (Gioia et al., 2017).

Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides, including those utilizing this compound, are important bio-inspired building blocks in the self-organization of functional molecules for various applications, such as bio-templating, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Biocompatibility in Rabbit Eye : Evaluated for the biocompatibility of a novel peptide hydrogel containing this compound in rabbit eye, indicating potential use in ophthalmology as an implantable drug delivery system (Liang et al., 2010).

Mechanism of Action

Mode of Action

The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Biochemical Pathways

It is known that fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to gram-positive bacteria .

properties

IUPAC Name |

4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYNWSOHMVYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589234 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine | |

CAS RN |

172089-14-4 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Fmoc protection in solid-phase peptide synthesis?

A1: Fmoc (9-fluorenylmethoxycarbonyl) is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its advantages include: * Orthogonality: Fmoc is removed under basic conditions [, , ], which are orthogonal to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) protecting groups. This allows for the selective deprotection of different functional groups during synthesis.* Mild Deprotection: Fmoc removal can be achieved under relatively mild basic conditions, minimizing side reactions and racemization of sensitive amino acids. [, , ] * UV Detection: The Fmoc group absorbs UV light, allowing for easy monitoring of reactions and purification of intermediates.

Q2: Why is the synthesis of N-methyl-α-amino acids important in peptide research?

A2: N-methyl-α-amino acids are important building blocks for synthesizing peptides with enhanced properties compared to their non-methylated counterparts. These properties include:

- Conformationally Restricted: N-methylation introduces steric hindrance, restricting the peptide backbone's flexibility and potentially leading to more defined conformations. This is crucial for enhancing biological activity and selectivity. [, ]

- Protease Resistance: N-methylated peptides are often more resistant to degradation by proteases, making them attractive candidates for developing therapeutic peptides with improved stability and longer half-lives in vivo. [, ]

Q3: What innovative methods are described in these papers for synthesizing N-Fmoc-N-methyl-α-amino acids?

A3: The papers present two main approaches:

- Solid-Phase Synthesis: One paper describes a solid-phase approach using 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid of the amino acid. Diazomethane is then used to methylate the sulfonamide function. This method is highlighted for its efficiency and compatibility with various side chain protecting groups. [, ]

- Solution-Phase Synthesis: Another paper outlines a solution-phase method using N-nosyl-α-amino acids protected as phenacyl esters. Diazomethane is employed for methylation, and selective deprotection of either the carboxyl or both amino and carboxyl groups is achieved by adjusting the reagent's molar excess. This method emphasizes its simplicity and preservation of acid-sensitive protecting groups. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)